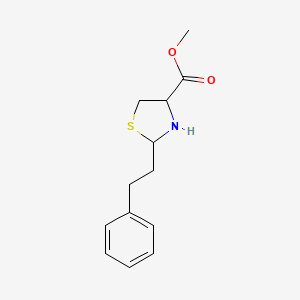
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol: is an organic compound that features a fluorinated pyridine ring attached to a chiral carbon center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine, which is commercially available or can be synthesized from 2-amino-5-fluoropyridine.
Grignard Reaction: The 5-fluoropyridine is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be further reduced to form various alcohol derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological systems due to its fluorinated pyridine ring.
Medicine:
Drug Development:
Industry:
Mécanisme D'action
The mechanism of action of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Amino-5-fluoropyridine: Shares the fluorinated pyridine ring but differs in functional groups.
Methyl 6-fluoropyridine-3-carboxylate: Another fluorinated pyridine derivative with different substituents.
Pyrazolo[3,4-c]pyridine compounds: These compounds have a similar pyridine ring structure but differ in their overall framework and functional groups.
Uniqueness:
Propriétés
IUPAC Name |
(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)2-8-3-9(10)5-11-4-8/h3-5,7,12H,2,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQZTHQUDQWKA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CN=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2841248.png)
![2-bromo-5-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2841251.png)



![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide](/img/structure/B2841255.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2841258.png)

![N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2841260.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841262.png)

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2841268.png)

